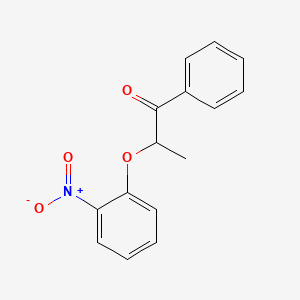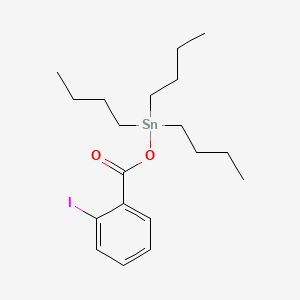
Methyl cyclohexylidene(isocyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyclohexylidene(isocyano)acetate is a versatile organic compound known for its unique chemical structure and reactivity It is characterized by the presence of an isocyano group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclohexylidene(isocyano)acetate typically involves the reaction of cyclohexylideneacetate with methyl isocyanide under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl cyclohexylidene(isocyano)acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.
Major Products: The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl cyclohexylidene(isocyano)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which methyl cyclohexylidene(isocyano)acetate exerts its effects involves the reactivity of the isocyano group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of enzyme activity. The compound’s ability to interact with specific molecular targets, such as metabolic enzymes, makes it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Methyl isocyanoacetate: Shares the isocyano group but differs in the structure of the carbon backbone.
Cyclohexylideneacetate: Lacks the isocyano group, resulting in different reactivity and applications.
Isocyanocyclohexane: Similar in having an isocyano group attached to a cyclohexane ring but differs in the ester functionality.
Uniqueness: Methyl cyclohexylidene(isocyano)acetate is unique due to the combination of the cyclohexylidene and isocyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
76203-04-8 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 2-cyclohexylidene-2-isocyanoacetate |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7H2,2H3 |
Clave InChI |
FLMASAJLZJNFQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C1CCCCC1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
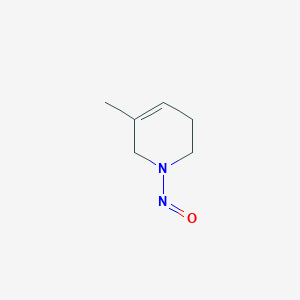
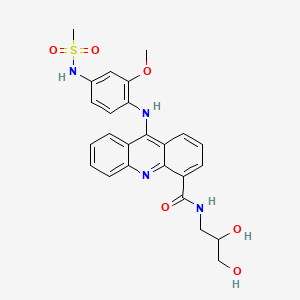
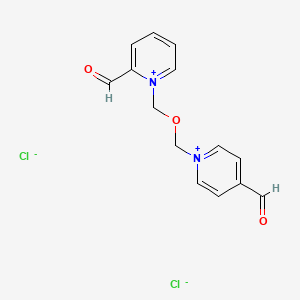
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
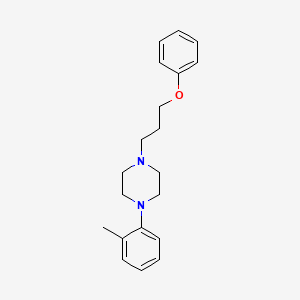
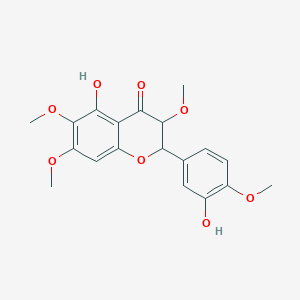
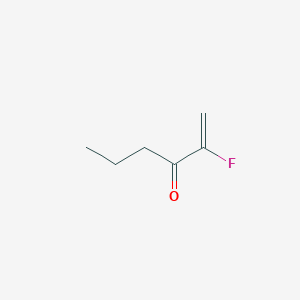
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
